molecular formula C9H8IN B1354113 5-iodo-1-methyl-1H-indole CAS No. 280563-07-7

5-iodo-1-methyl-1H-indole

Cat. No. B1354113
M. Wt: 257.07 g/mol
InChI Key: DYHWMNMFESGBJZ-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of 5-iodo-1-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

1. Development of Iodo-Amination Procedures

A study by Moriyama et al. (2018) explores the 1,3-iodo-amination of 2-methyl indoles, including compounds similar to 5-iodo-1-methyl-1H-indole. This research focuses on developing methodologies for dual functionalization of indoles, which is essential for synthesizing various bioactive molecules and pharmaceuticals (Moriyama, Hamada, Ishida, & Togo, 2018).

2. Infrared Probing of Biomolecules

You et al. (2019) investigated isonitrile-derivatized indoles, including analogs of 5-iodo-1-methyl-1H-indole, as infrared probes for studying the structure and dynamics of biomolecules. This research emphasizes the potential of indole derivatives in probing and understanding complex biological systems (You, Zhou, Huang, Wang, & Zhang, 2019).

3. Exploration of Nucleophilic Reactivities

Lakhdar et al. (2006) examined the nucleophilic reactivities of various indoles, including compounds structurally similar to 5-iodo-1-methyl-1H-indole. This study is crucial for understanding the chemical properties and reactivity patterns of indole derivatives, contributing to their application in organic synthesis and pharmaceutical development (Lakhdar, Westermaier, Terrier, Goumont, Boubaker, Ofial, & Mayr, 2006).

4. Analytical and Spectroscopic Characterization

Research by Haress et al. (2016) focused on the spectroscopic analysis of indole derivatives, including 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, which is structurally related to 5-iodo-1-methyl-1H-indole. The study provides insights into the vibrational and electronic profiles of these compounds, useful for their application in various scientific fields (Haress, Manimaran, Joe, El-Azzouny, Al-Wabli, & Attia, 2016).

5. Advanced Materials Chemistry

A study byAyari et al. (2020) examined the synthesis of an indole derivative, 3-(3-methyl-1H-indole-1-yl)phthalonitrile, which shares a similar indole structure with 5-iodo-1-methyl-1H-indole. This research contributes to the field of advanced materials chemistry, particularly in the development of photodynamic therapy and photo-excited state materials, leveraging the electron-donating nature of indoles (Ayari, Hirabayashi, Shimizu, Jamoussi, Saglam, Atilla, Sugiura, 2020).

6. Palladium-Catalyzed Synthesis and Functionalization

Cacchi and Fabrizi (2005) reviewed the role of palladium-catalyzed reactions in the synthesis and functionalization of indoles, including derivatives like 5-iodo-1-methyl-1H-indole. This approach is significant in organic synthesis, providing efficient methods for creating biologically active compounds and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

5-iodo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHWMNMFESGBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462368
Record name 5-iodo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-1-methyl-1H-indole

CAS RN

280563-07-7
Record name 5-iodo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-iodoindole (75 g, 0.31 mol) in dry THF (750 mL), at −78° C. was added sodium hydride (60% in mineral oil, 14.85 g, 0.37 mol) in one portion. The suspension was stirred at −78° C. for 1 hour after which iodomethane (28.8 mL, 0.46 mol) was added. The reaction mixture was stirred overnight with a slow elevation of temperature to room temperature (no more dry ice was added). Ether (600 mL) and hexane (1.2 L) were added and the mixture was washed with brine (1.6 L) and water (1.5 L), dried over Na2SO4 and filtered. The solution was concentrated and the residual brown solid was recrystallized from hexane to give the title compound (66 g). The impure fraction from the mother liquor was flash chromatographed (8% EtOAc in hexane) to give an additional quantity of desired product (12.5 g, combined yield of 99%). MS (DCI/NH3) m/e 258 (M+H)+.
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75 g
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14.85 g
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750 mL
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28.8 mL
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Synthesis routes and methods III

Procedure details

5-Iodoindole (4.8 g, 20 mmol) was stirred in dry DMF (20 ml) containing MeI (8.5 g, 60 mmol) and K2CO3 (13.8 g, 100 mmol) for overnight at 55° C. The reaction mixture was diluted with EtOAc and passed through celite plug. The illiterate was evaporated to dryness and then oil was further purified by small flash column, Yield (90%). 1H NMR (300 MHz, CDCl3) δ: 3.75 (s, 3H, NMe), 6.39 (d, J=3.0, 1H), 6.98 (d, J=3.0, 1H), 7.07 (d, J=9.0, 1H), 7.44 (dd, J1=9.0, J2=1.2, 1H), 7.93 (d, J=1.2, 1H).
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4.8 g
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20 mL
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8.5 g
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13.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Eraslan‐Elma, A Akdemir, E Berrino… - Archiv der …, 2022 - Wiley Online Library
Methyl/ethyl/benzyl‐5‐(un)substituted 1H‐indole‐2,3‐diones (2, 3, and 4) were synthesized by reaction of 5‐(un)substituted 1H‐indole‐2,3‐diones (1) with methyl iodide, ethyl chloride, …
Number of citations: 4 onlinelibrary.wiley.com
YJ Niu, GH Sui, HX Zheng, XH Shan, L Tie… - The Journal of …, 2019 - ACS Publications
… Another example that attracted us is using 5-iodo-1-methyl-1H-indole as a substrate, in which we observed relatively low yield in borylation (Scheme 1, eq 2). Only 48% yield of desired …
Number of citations: 12 pubs.acs.org
GC Midya, S Mandal, R Paul, J Dash - Journal of the Indian Chemical …, 2023 - Elsevier
… Preparation of 5-iodo-1-methyl-1H-indole 2. To a solution of 5… (n-hexanes) to obtain 5-iodo-1-methyl-1H-indole 2 (845 mg, … dried round bottomed flask 5-iodo-1-methyl-1H-indole 2 (800 …
Number of citations: 0 www.sciencedirect.com
Q Zhang, Y Peng, XI Wang, SM Keenan… - Journal of medicinal …, 2007 - ACS Publications
… 5-Iodo-1-methyl-1H-indole (1.0 g, 3.89 mmol) was dissolved in THF (10 mL) and cooled to −10 C. To the solution was added isopropylmagnesium chloride (2.5 mL, 2.0 M in THF), and …
Number of citations: 188 pubs.acs.org
G Satish, A Polu, T Ramar… - The Journal of Organic …, 2015 - ACS Publications
Molecular iodine-promoted efficient construction of isatins from 2′-aminophenylacetylenes, 2′-aminostyrenes, and 2′-amino-β-ketoesters is developed via oxidative amidation of sp, …
Number of citations: 65 pubs.acs.org
A Sen, RN Dhital, T Sato, A Ohno, YMA Yamada - ACS Catalysis, 2020 - ACS Publications
… Although 2-iodopyridine (1u) did not provide the desired reaction but the reaction of 3-iodothiophene (1t), 3-iodopyridine (1v), and 5-iodo-1-methyl-1H-indole (1w) afforded 4ta, 4va, and …
Number of citations: 15 pubs.acs.org
L Huang, DJ Weix - Organic letters, 2016 - ACS Publications
… (6e) 4-Iodo-1H-pyrazole and 5-iodo-1-methyl-1H-indole were also transformed into the corresponding arylheteroaryl biarenes (Scheme 4, 3q–r). Multifunctional pyridyl bromides were …
Number of citations: 85 pubs.acs.org
J Cai, LG Bai, Y Zhang, ZK Wang, F Yao, JH Peng… - Chem, 2021 - cell.com
Efficient strategies to assemble enantioenriched pyridine derivatives are highly important, given their significance in both synthetic and medicinal chemistry. Here, we report an …
Number of citations: 22 www.cell.com
B Majhi, BC Ranu - Organic Letters, 2016 - ACS Publications
… 5-Iodo-1-methyl-1H-indole (8a) was found to react under the optimized reaction conditions, producing moderate yield of the corresponding product 1-methyl-4,6-dimorpholino-1H-indole…
Number of citations: 46 pubs.acs.org
A Panigrahi - 2020 - search.proquest.com
… t BuCN)6](BF4)2, 30 1-iodo-2phenoxybenzene (2d) 31 and 5-iodo-1-methyl-1H-indole (2w) 32 were prepared according to reported methods. Column chromatography was carried out …
Number of citations: 4 search.proquest.com

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